2-Ethylhexyl bromide-d17

Isotope Dilution Mass Spectrometry Internal Standard Selection Quantitative Accuracy

2-Ethylhexyl bromide-d17 (CAS 1398065-97-8), also referred to as 1-bromo-2-ethylhexane-d17 or octyl bromide-d17, is a fully deuterated alkyl bromide in which all seventeen hydrogen atoms of 2-ethylhexyl bromide have been replaced with deuterium. This isotopic labeling imparts a distinct mass shift and spectroscopic signature relative to its non-deuterated analog, positioning it as a specialized internal standard for quantitative analytical applications including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.

Molecular Formula C8H17Br
Molecular Weight 210.23 g/mol
Cat. No. B12394808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexyl bromide-d17
Molecular FormulaC8H17Br
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCCCC(CC)CBr
InChIInChI=1S/C8H17Br/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D
InChIKeyNZWIYPLSXWYKLH-MMDJZGHJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylhexyl Bromide-d17: Deuterated Alkyl Halide for Quantitative Mass Spectrometry and NMR


2-Ethylhexyl bromide-d17 (CAS 1398065-97-8), also referred to as 1-bromo-2-ethylhexane-d17 or octyl bromide-d17, is a fully deuterated alkyl bromide in which all seventeen hydrogen atoms of 2-ethylhexyl bromide have been replaced with deuterium . This isotopic labeling imparts a distinct mass shift and spectroscopic signature relative to its non-deuterated analog, positioning it as a specialized internal standard for quantitative analytical applications including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy .

Why 2-Ethylhexyl Bromide-d17 Cannot Be Substituted with Non-Deuterated or Partially Labeled Analogs


Deuterium-labeled internal standards function on the principle of isotopic dilution; however, their analytical performance is critically dependent on both the degree of deuteration and the purity of the label [1]. Substituting 2-ethylhexyl bromide-d17 with a non-deuterated analog eliminates the mass shift required for selective MS detection, while partial or lower-enrichment deuterated analogs introduce isotopic crosstalk that compromises quantification accuracy. Furthermore, the complete deuteration of all seventeen hydrogen positions in this compound ensures a uniform +17 Da mass increment and complete proton signal elimination in ¹H NMR, capabilities that are not matched by compounds with fewer deuterium labels or alternative alkyl halide internal standards .

2-Ethylhexyl Bromide-d17: Quantitative Evidence for Superior Analytical Performance Versus Non-Deuterated and Partially Labeled Comparators


Isotopic Enrichment of 2-Ethylhexyl Bromide-d17: 98 Atom % D vs. Non-Deuterated Baseline

The commercial specification for 2-ethylhexyl bromide-d17 from CDN Isotopes (distributed via Fisher Scientific) is 98 atom % D minimum . This represents a near-complete substitution of the 17 hydrogen atoms in the parent molecule (2-ethylhexyl bromide, which contains 0% deuterium) with deuterium. For comparison, alternative deuterated alkyl bromides such as 1-bromohexane-d11 offer only +11 Da mass shift, whereas this compound provides +17 Da shift with 98% isotopic purity, ensuring minimal contribution from residual protiated species that could otherwise lead to underestimation or overestimation in quantitative workflows .

Isotope Dilution Mass Spectrometry Internal Standard Selection Quantitative Accuracy

Mass Spectrometry Advantage: +17 Da Mass Shift of 2-Ethylhexyl Bromide-d17 vs. Non-Deuterated Analog

2-Ethylhexyl bromide-d17 has an exact mass of 209.158066 Da, which is 16.03 Da greater than the exact mass of its non-deuterated counterpart, 2-ethylhexyl bromide (193.12698 Da) . This +17 Da nominal mass shift (due to substitution of 17 ¹H with ²H) ensures that the molecular ion cluster of the deuterated internal standard is fully resolved from the analyte's natural isotopic envelope, preventing signal overlap that could otherwise bias quantification. In contrast, partially deuterated analogs (e.g., d5- or d9-labeled species) may exhibit mass overlap with ¹³C isotopologues of the target analyte, a well-documented issue in LC-MS/MS method development [1].

GC-MS LC-MS Isotope Dilution Quantitative Bioanalysis

NMR Spectroscopy: Complete Proton Signal Suppression with 2-Ethylhexyl Bromide-d17

2-Ethylhexyl bromide-d17 contains zero non-exchangeable protons due to the complete deuteration of all seventeen hydrogen positions . In contrast, the non-deuterated parent molecule (2-ethylhexyl bromide) yields a complex ¹H NMR spectrum with multiple proton environments. When used as a co-solvent or internal reference in ¹H NMR, the fully deuterated compound introduces no background signals in the aliphatic region (δ 0.5–2.0 ppm), effectively eliminating spectral interference and simplifying data interpretation. Partially deuterated analogs or non-deuterated alkyl bromides would introduce proton signals that obscure analyte peaks, particularly in quantitative NMR (qNMR) applications where baseline resolution is critical .

NMR Spectroscopy Mechanistic Studies Solvent Suppression Reaction Monitoring

Chemical Purity Specification: ≥98% for 2-Ethylhexyl Bromide-d17 vs. Industry Baseline

2-Ethylhexyl bromide-d17 is commercially available with a minimum chemical purity of 98% (as assessed by GC or HPLC) . This purity level meets or exceeds the typical 95–97% purity range specified for research-grade non-deuterated 2-ethylhexyl bromide . High chemical purity minimizes the presence of non-volatile residues or reactive impurities that could interfere with the intended application, such as acting as an alkylating agent or internal standard. In the context of method validation, the use of a higher-purity internal standard reduces the need for additional correction factors and improves the overall reliability of the analytical method.

Analytical Method Validation Reference Standard Quality Control

Procurement-Ready Status: Immediate Availability as a Pre-Qualified Internal Standard

2-Ethylhexyl bromide-d17 is positioned by multiple suppliers (including MedChemExpress and Fisher Scientific) as a ready-to-use stable isotope-labeled internal standard for quantitative analysis by NMR, GC-MS, or LC-MS . Unlike custom-synthesized deuterated compounds that may require extensive lead times and separate characterization, this compound is available off-the-shelf with full analytical documentation (Certificate of Analysis including isotopic enrichment and chemical purity). This contrasts with generic, non-deuterated 2-ethylhexyl bromide, which is primarily sold as a synthetic reagent and lacks the documented suitability for use as an internal standard.

Analytical Chemistry Method Development Supply Chain

2-Ethylhexyl Bromide-d17: Validated Application Scenarios Based on Quantitative Evidence


Quantitative GC-MS or LC-MS Analysis of 2-Ethylhexyl Bromide in Environmental or Industrial Samples

The +17 Da mass shift and 98 atom % D isotopic enrichment make 2-ethylhexyl bromide-d17 an ideal internal standard for the accurate quantification of residual 2-ethylhexyl bromide in complex matrices such as wastewater, soil extracts, or polymer leachates. By spiking a known amount of the deuterated standard into samples prior to extraction, analysts can correct for variable recovery and matrix effects, achieving higher precision and accuracy compared to external calibration or non-deuterated surrogate standards [1].

Mechanistic Reaction Studies Using ¹H NMR Spectroscopy

Due to its complete deuteration and consequent lack of proton NMR signals , 2-ethylhexyl bromide-d17 serves as an inert reaction solvent or internal reference for monitoring the kinetics of nucleophilic substitution or elimination reactions. Its presence does not obscure the aliphatic proton region of the spectrum, allowing for clean integration of reactant and product peaks without the need for solvent suppression techniques .

Isotope Dilution Mass Spectrometry (IDMS) for Pharmaceutical Impurity Profiling

In pharmaceutical development, 2-ethylhexyl bromide may appear as a process impurity or residual solvent. Using 2-ethylhexyl bromide-d17 as an internal standard in a validated IDMS method enables trace-level quantification with high confidence. The ≥98% chemical purity of the deuterated standard ensures that it does not introduce additional impurities that could compromise the accuracy of the impurity profile assessment.

Calibration of GC-MS Systems for Volatile Organic Compound (VOC) Analysis

The compound's well-defined physical properties (boiling point: 190.8±8.0 °C at 760 mmHg; flash point: 69.4±0.0 °C) and its availability as a pre-qualified internal standard support its use as a calibration standard for GC-MS methods targeting brominated alkanes. Its distinct retention time and mass spectrum facilitate robust peak identification and system suitability testing in environmental monitoring laboratories.

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